Ethyl nonanoate
Overview
Description
Ethyl nonanoate, also known as ethyl pelargonate, is an organic compound with the chemical formula C₁₁H₂₂O₂. It is an ester formed from nonanoic acid and ethanol. This compound is a colorless liquid with a fruity odor, often used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
Ethyl nonanoate, also known as ethyl pelargonate , is a fatty acid ethyl ester of nonanoic acid . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors in the nose, which detect the compound and contribute to the perception of flavor .
Mode of Action
As a flavoring agent, this compound interacts with the olfactory receptors in the nose. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a specific smell . The exact mechanism of this interaction is complex and involves a variety of biochemical processes.
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other volatile compounds can affect the perception of its smell. Additionally, factors such as temperature and pH can influence its volatility and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl nonanoate It is known that it is a metabolite, suggesting that it interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
The cellular effects of This compound Given its role as a metabolite, it is likely that it influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It is likely that it exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of This compound It is known that the speeds of sound in this compound were measured by the Brillouin light scattering (BLS) method within the temperatures from (295.24 to 593.15) K and at pressures up to 10 MPa .
Dosage Effects in Animal Models
The effects of This compound It is known that it is used as a flavoring agent, suggesting that it is generally regarded as safe at the dosages typically used in food products .
Metabolic Pathways
This compound: is involved in various metabolic pathways due to its role as a metabolite . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of This compound Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
The subcellular localization of This compound Given its lipophilic nature, it is likely that it can distribute throughout the cell, potentially localizing to specific compartments or organelles based on its interactions with other biomolecules .
Preparation Methods
Ethyl nonanoate can be synthesized through the esterification of nonanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester . Industrially, this compound can also be produced by the hydrogenation of oenanthylidene acetate in the presence of a nickel catalyst at elevated temperatures .
Chemical Reactions Analysis
Ethyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonanoic acid and ethanol.
Oxidation: this compound can be oxidized to produce nonanoic acid.
Reduction: Reduction of this compound can yield nonanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Scientific Research Applications
Ethyl nonanoate has several applications in scientific research:
Biology: this compound is used in studies related to pheromones and insect behavior due to its presence in certain insect secretions.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: This compound is widely used in the flavor and fragrance industry to impart fruity notes to products.
Comparison with Similar Compounds
Ethyl nonanoate is similar to other esters such as ethyl octanoate and ethyl decanoate. its unique fruity odor and specific chemical properties make it distinct. Similar compounds include:
Ethyl octanoate: Has a similar structure but one less carbon in the alkyl chain.
Ethyl decanoate: Has one more carbon in the alkyl chain compared to this compound.
This compound’s unique combination of chemical properties and applications makes it a valuable compound in various fields.
Properties
IUPAC Name |
ethyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVBITUADOIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047651 | |
Record name | Ethyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a fatty, fruity brandy-like odour | |
Record name | Ethyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
119.00 °C. @ 23.00 mm Hg | |
Record name | Ethyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0295 mg/mL at 25 °C, Soluble in propylene glycol, insoluble in water, 1ml in 10ml 70% ethanol (in ethanol) | |
Record name | Ethyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.867 | |
Record name | Ethyl nonanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/302/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-29-5 | |
Record name | Ethyl nonanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl nonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL NONANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8901 | |
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Record name | Nonanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl nonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL NONANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSH683S98J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-44.5 °C | |
Record name | Ethyl nonanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of ethyl nonanoate is C11H22O2. Its molecular weight is 186.29 g/mol. [, ]
A: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in various matrices. This technique provides information about the compound's mass spectrum and retention time, which are crucial for its identification. [, , ]
A: this compound is primarily produced through the esterification of nonanoic acid with ethanol in the presence of an acid catalyst. [, , ]
A: this compound is widely used as a flavoring agent in food and beverages, contributing a fruity, grape-like aroma. It's also a key component in fragrances, personal care products, and cosmetics. [, , ]
A: Research suggests that this compound, along with other fatty acid esters, can act as an ovipositional repellent for certain mosquito species, including Culex quinquefasciatus, C. tarsalis, and Aedes aegypti. []
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in complex mixtures, including food, beverages, and biological samples. This technique allows for sensitive and selective analysis, enabling researchers to determine even trace amounts of the compound. [, , , ]
A: Current research on this compound explores its use as a biofuel component and its potential applications in sustainable polymer production. [, ]
A: Future research could focus on enhancing the efficiency of this compound production using biocatalytic approaches. Additionally, exploring its potential in new applications, such as bio-based plasticizers or biocompatible materials, holds promise. [, ]
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